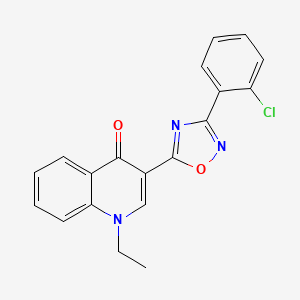

(4-(Phenylsulfonyl)piperidin-1-yl)(quinoxalin-2-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(4-(Phenylsulfonyl)piperidin-1-yl)(quinoxalin-2-yl)methanone” is a novel compound that has been studied for its potential antidepressant effects . It is a 5-HT3 receptor antagonist, which means it blocks the action of serotonin, a neurotransmitter that plays a key role in mood regulation .

Molecular Structure Analysis

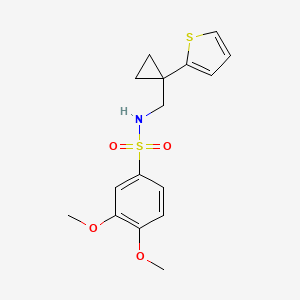

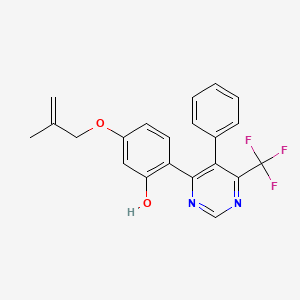

The molecular structure of this compound is complex, with a molecular formula of C22H27NO3S . It contains a phenylsulfonyl group attached to a piperidine ring, and a quinoxaline group attached via a methanone linkage .Physical And Chemical Properties Analysis

The compound has an optimal log P value of 2.84 and a pA2 value of 7.3, which is greater than that of ondansetron, a commonly used 5-HT3 receptor antagonist . Its molecular weight is 385.5 g/mol .Scientific Research Applications

(4-(Phenylsulfonyl)piperidin-1-yl)(quinoxalin-2-yl)methanone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities such as anticancer, antitumor, and anti-inflammatory properties. This compound has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. It has also been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

Mechanism of Action

The mechanism of action of (4-(Phenylsulfonyl)piperidin-1-yl)(quinoxalin-2-yl)methanone is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation. This compound has been shown to inhibit the activity of protein kinase B (AKT), which is a key regulator of cell survival and proliferation. It has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that plays a crucial role in inflammation and cancer.

Biochemical and Physiological Effects:

This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in the programmed cell death pathway. This compound has also been found to inhibit the expression of various pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Advantages and Limitations for Lab Experiments

One of the advantages of (4-(Phenylsulfonyl)piperidin-1-yl)(quinoxalin-2-yl)methanone is that it is a small molecule that can easily penetrate cell membranes and reach its target sites. It is also relatively easy to synthesize and purify, which makes it a suitable candidate for drug development. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for (4-(Phenylsulfonyl)piperidin-1-yl)(quinoxalin-2-yl)methanone research. One of the areas of focus is to elucidate its mechanism of action and identify its target proteins. This will help in the development of more potent and selective this compound derivatives. Another area of focus is to optimize its pharmacokinetic properties, such as its bioavailability and half-life, to improve its efficacy in vivo. Additionally, this compound can be used as a starting point for the development of novel drugs that target cancer and inflammatory diseases.

Conclusion:

In conclusion, this compound is a small molecule that has shown significant potential in the field of medicinal chemistry. It has been found to exhibit various biological activities such as anticancer and anti-inflammatory properties. This compound has a unique chemical structure that makes it a suitable candidate for drug development. Further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.

Synthesis Methods

The synthesis of (4-(Phenylsulfonyl)piperidin-1-yl)(quinoxalin-2-yl)methanone involves the reaction between 4-(phenylsulfonyl)piperidine and 2-chloroquinoxaline in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide (DMF) and is carried out at a temperature of 80-90°C. After the completion of the reaction, the product is purified using column chromatography to obtain pure this compound.

properties

IUPAC Name |

[4-(benzenesulfonyl)piperidin-1-yl]-quinoxalin-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3S/c24-20(19-14-21-17-8-4-5-9-18(17)22-19)23-12-10-16(11-13-23)27(25,26)15-6-2-1-3-7-15/h1-9,14,16H,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYJKNLJPILONAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=NC4=CC=CC=C4N=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl (8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate](/img/structure/B2924766.png)

![3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid;hydrochloride](/img/structure/B2924772.png)

![4-(4-(dimethylamino)phenyl)-6-(4-fluorobenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2924773.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2924776.png)

![2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2924777.png)

![N-(2,3-dimethoxybenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2924780.png)